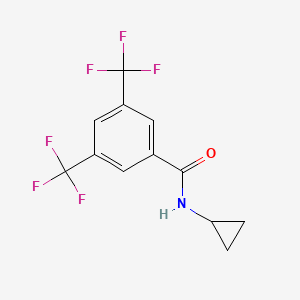
5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methylthio group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The starting material, 2-fluoro-3-(methylthio)benzaldehyde, is reacted with benzyl alcohol in the presence of a base such as potassium carbonate to form the benzyloxy derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogen exchange reaction using a fluorinating agent like cesium fluoride.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and high-throughput screening to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Benzyloxy)-2-fluoro-3-(methylthio)benzoic acid.
Reduction: 5-(Benzyloxy)-2-fluoro-3-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-(methylthio)benzaldehyde: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
5-(Benzyloxy)-2-chloro-3-(methylthio)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
5-(Benzyloxy)-2-fluoro-3-(methylthio)benzoic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the benzyloxy group enhances its solubility and reactivity in organic synthesis, while the fluorine atom contributes to its potential biological activity.
Propriétés
Formule moléculaire |
C15H13FO2S |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2-fluoro-3-methylsulfanyl-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO2S/c1-19-14-8-13(7-12(9-17)15(14)16)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
RBPSPRXJTJTABM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=CC(=C1F)C=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)





![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)
![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)



